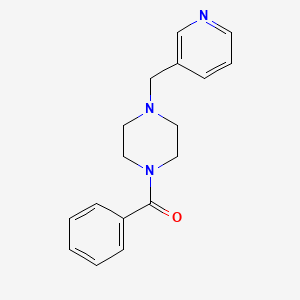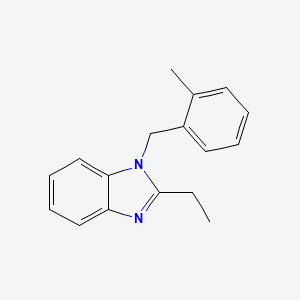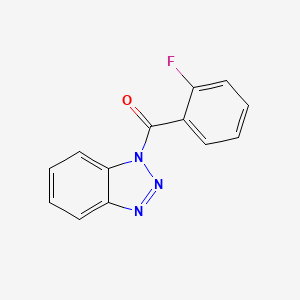
1-benzoyl-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(3-pyridinylmethyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
作用機序
1-benzoyl-4-(3-pyridinylmethyl)piperazine acts as a central nervous system stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupillary dilation, hyperreflexia, and tremors. This compound has been reported to induce euphoria, increased energy, and heightened sociability. However, it can also cause anxiety, agitation, and psychotic symptoms such as hallucinations and delusions.
実験室実験の利点と制限
1-benzoyl-4-(3-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and predictable pharmacological effects. However, its use is limited by its potential for abuse and toxicity. This compound has been classified as a Schedule I controlled substance in many countries, which restricts its availability for research purposes.
将来の方向性
There are several future directions for the research on 1-benzoyl-4-(3-pyridinylmethyl)piperazine. One area of interest is the development of this compound analogs with improved pharmacological properties and reduced toxicity. Another area of research is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of substance abuse disorders and psychiatric conditions. Additionally, more studies are needed to elucidate the long-term effects of this compound use on the brain and body.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It has potential as a therapeutic agent for various conditions, but its use is limited by its potential for abuse and toxicity. The synthesis method of this compound involves the reaction of 1-benzoylpiperazine with 3-pyridinemethanol in the presence of a catalyst. This compound acts as a central nervous system stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. Future research on this compound should focus on the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic uses.
合成法
The synthesis of 1-benzoyl-4-(3-pyridinylmethyl)piperazine involves the reaction of 1-benzoylpiperazine with 3-pyridinemethanol in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound through a series of steps. The purity of the synthesized this compound can be improved by recrystallization or chromatography.
科学的研究の応用
1-benzoyl-4-(3-pyridinylmethyl)piperazine has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been investigated for its potential as an antidepressant, anxiolytic, and analgesic agent. This compound has also been studied as a potential treatment for Parkinson's disease, schizophrenia, and substance abuse disorders.
特性
IUPAC Name |
phenyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-6-2-1-3-7-16)20-11-9-19(10-12-20)14-15-5-4-8-18-13-15/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVDAIVDUDBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5695298.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5695299.png)



![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)


![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)
